molecular formula C20H41NO2 B12770284 Ethylamine oleate CAS No. 39664-27-2

Ethylamine oleate

Cat. No.: B12770284
CAS No.: 39664-27-2
M. Wt: 327.5 g/mol
InChI Key: ARNAHNTWKSJFHG-KVVVOXFISA-N
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Description

Ethylamine oleate is a compound formed by the reaction of ethylamine and oleic acid. Ethylamine is a primary amine with the formula C2H7N, while oleic acid is a monounsaturated fatty acid with the formula C18H34O2. The resulting compound, this compound, is used in various applications, particularly in the field of medicine as a sclerosing agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylamine oleate is synthesized by the reaction of ethylamine with oleic acid. The reaction typically occurs under mild conditions, with the oleic acid being heated to a temperature of around 60-70°C and then slowly adding ethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the oleic acid.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the use of reactors equipped with temperature control and inert gas purging systems to ensure the purity and yield of the product. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions

Ethylamine oleate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: The compound can be reduced to form ethylamine and oleic acid.

    Substitution: this compound can undergo substitution reactions, where the ethylamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: The primary products are ethylamine and oleic acid.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Ethylamine oleate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethylamine oleate involves its interaction with cell membranes. The oleic acid component induces an inflammatory response, leading to fibrosis and occlusion of veins. This makes it effective as a sclerosing agent. The ethylamine component may also play a role in modulating the inflammatory response and coagulation pathways .

Comparison with Similar Compounds

Ethylamine oleate can be compared with other similar compounds such as:

    Ethanolamine oleate: Similar in structure but contains an ethanolamine group instead of an ethylamine group.

    Diethanolamine oleate: Contains two ethanolamine groups and is used in various industrial applications.

    Triethanolamine oleate: Contains three ethanolamine groups and is used as a surfactant and emulsifier.

This compound is unique due to its specific combination of ethylamine and oleic acid, which provides distinct chemical and biological properties.

Properties

CAS No.

39664-27-2

Molecular Formula

C20H41NO2

Molecular Weight

327.5 g/mol

IUPAC Name

ethanamine;(Z)-octadec-9-enoic acid

InChI

InChI=1S/C18H34O2.C2H7N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3/h9-10H,2-8,11-17H2,1H3,(H,19,20);2-3H2,1H3/b10-9-;

InChI Key

ARNAHNTWKSJFHG-KVVVOXFISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.CCN

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.CCN

Origin of Product

United States

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